molecular formula C5H2BrClFN B12292082 2-Bromo-6-chloro-4-fluoropyridine

2-Bromo-6-chloro-4-fluoropyridine

Cat. No.: B12292082
M. Wt: 210.43 g/mol
InChI Key: JKKDCCWYJMBJCO-UHFFFAOYSA-N
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Description

2-Bromo-6-chloro-4-fluoropyridine is a heterocyclic aromatic compound that contains bromine, chlorine, and fluorine substituents on a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-chloro-4-fluoropyridine typically involves multi-step reactions starting from pyridine derivatives. One common method involves the halogenation of pyridine to introduce bromine, chlorine, and fluorine atoms at specific positions on the ring.

Industrial Production Methods

Industrial production of this compound often employs optimized synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of efficient catalysts are commonly employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-chloro-4-fluoropyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.

    Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with boronic acids can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

2-Bromo-6-chloro-4-fluoropyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-chloro-4-fluoropyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can influence the compound’s binding affinity and specificity for its target, affecting its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-fluoropyridine
  • 2-Chloro-4-fluoropyridine
  • 2-Bromo-6-fluoropyridine

Uniqueness

2-Bromo-6-chloro-4-fluoropyridine is unique due to the specific arrangement of bromine, chlorine, and fluorine atoms on the pyridine ring. This unique substitution pattern can result in distinct chemical and biological properties compared to other similar compounds. For example, the presence of multiple halogen atoms can enhance the compound’s stability and reactivity, making it a valuable intermediate in various synthetic applications .

Properties

Molecular Formula

C5H2BrClFN

Molecular Weight

210.43 g/mol

IUPAC Name

2-bromo-6-chloro-4-fluoropyridine

InChI

InChI=1S/C5H2BrClFN/c6-4-1-3(8)2-5(7)9-4/h1-2H

InChI Key

JKKDCCWYJMBJCO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1Cl)Br)F

Origin of Product

United States

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